3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted at position 3 with chlorine and at position 4 with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine nitrogen is further acylated with a pyridine-3-carbonyl group, creating a hybrid structure with dual aromatic systems (pyridine and piperidine) and a flexible spacer.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-11-20-7-3-16(15)23-12-13-4-8-21(9-5-13)17(22)14-2-1-6-19-10-14/h1-3,6-7,10-11,13H,4-5,8-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRMSHGQJLUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 3-chloropyridine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Synthesis Routes
The synthesis of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves several steps:
- Preparation of Intermediates : The initial step often includes the synthesis of piperidine and pyridine derivatives.
- Reaction Conditions : Commonly, 3-chloropyridine is reacted with a piperidine derivative in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate the reaction.
- Industrial Production : In industrial settings, large-scale batch reactions are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques like chromatography.
Medicinal Chemistry
One of the most significant applications of this compound is in medicinal chemistry . It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and cancer pathways. The compound's structure allows it to interact with various biological targets, making it valuable for drug development.
Biological Studies
In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator. Its interactions with specific proteins can lead to insights into disease mechanisms and therapeutic strategies.
Materials Science
The compound is also explored in materials science for developing advanced materials with unique electronic and optical properties. Its ability to form stable complexes can be utilized in creating novel materials for sensors, semiconductors, and other applications.
Case Studies
- Neurological Research : A study demonstrated that derivatives of compounds similar to this compound exhibited selective agonistic activity on serotonin receptors, indicating potential antidepressant properties. These compounds showed improved oral bioavailability and efficacy compared to existing treatments .
- Cancer Therapeutics : Research has indicated that modifications of this compound can lead to enhanced efficacy against specific cancer cell lines by inhibiting key metabolic pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of the target protein and modulating biological pathways. The specific pathways involved depend on the structure of the compound and its derivatives .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Acyl Group
The acyl group on the piperidine nitrogen is a critical determinant of bioactivity. Key analogs include:
Analysis :
- The fluorophenyl-cyclopropanecarbonyl group in BE99916 adds metabolic resistance due to fluorine’s electronegativity, but the cyclopropane may reduce conformational flexibility compared to the target compound’s pyridine-carbonyl .
- The chlorophenyl-ethyl substituent in ’s compound increases lipophilicity but lacks the direct hydrogen-bonding capability of the pyridine-3-carbonyl group .
Pyridine Core Substitutions
Variations in pyridine substituents influence electronic properties and target engagement:
Analysis :
- The 3-chloro-4-methoxy motif in the target compound provides a balance of electron-withdrawing (Cl) and H-bond-donating (methoxy) effects, advantageous for receptor binding.
- Iodo-substituted pyridines (e.g., ) offer halogen-bonding capabilities but may suffer from metabolic instability due to iodine’s size .
- The imino group in ’s compound introduces polarity but could lead to oxidative degradation compared to the stable methoxy group in the target compound .
Biological Activity
3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and oncological pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring. This unique structure contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O2 |
| CAS Number | 2549018-99-5 |
| IUPAC Name | 4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can bind to active sites, inhibiting the function of target proteins and modulating various biological pathways. The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer treatment.
In Vitro Studies
Research has shown that this compound exhibits notable inhibitory activity against several enzymes involved in critical signaling pathways:
- PI3K Inhibition : In vitro studies demonstrated that derivatives of this compound can inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cancer cell proliferation and survival. For example, compounds related to this structure showed IC50 values in the low micromolar range against PI3Kδ and PI3Kβ .
- Dopamine Receptor Activity : The compound's structural analogs have been evaluated for their selectivity towards dopamine receptors, particularly D3R. These studies indicated that certain derivatives could promote β-arrestin translocation and G protein activation without significant activity at other receptor subtypes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound demonstrated protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : A study focused on the compound's ability to induce apoptosis in cancer cell lines through inhibition of key signaling pathways associated with tumor growth. The results indicated significant reductions in cell viability at various concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
